molecular formula C12H18ClNO2 B2428118 methyl (3R)-3-amino-5-phenylpentanoate hydrochloride CAS No. 146293-10-9

methyl (3R)-3-amino-5-phenylpentanoate hydrochloride

Cat. No. B2428118
M. Wt: 243.73
InChI Key: MOBYHJVHNFFDGQ-RFVHGSKJSA-N
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Description

“Methyl (3R)-3-amino-5-phenylpentanoate hydrochloride” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that the compound’s structure and properties may be similar to other compounds with a similar structure123.



Synthesis Analysis

The synthesis of “methyl (3R)-3-amino-5-phenylpentanoate hydrochloride” is not well-documented in the available literature. However, similar compounds are often synthesized through various chemical reactions4. For instance, pyrrolidine derivatives are often synthesized from different cyclic or acyclic precursors4. The exact synthesis process for “methyl (3R)-3-amino-5-phenylpentanoate hydrochloride” would depend on the specific reactants and conditions used4.



Molecular Structure Analysis

The molecular structure of “methyl (3R)-3-amino-5-phenylpentanoate hydrochloride” is not explicitly documented in the available resources. However, similar compounds like “methyl (3R)-pyrrolidine-3-carboxylate hydrochloride” have a molecular formula of C6H12ClNO21. The exact molecular structure would depend on the specific arrangement of atoms in the molecule1.



Chemical Reactions Analysis

The specific chemical reactions involving “methyl (3R)-3-amino-5-phenylpentanoate hydrochloride” are not well-documented in the available literature. However, similar compounds often undergo various chemical reactions depending on the conditions and reactants present5.



Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl (3R)-3-amino-5-phenylpentanoate hydrochloride” are not well-documented in the available literature. However, similar compounds often have specific physical and chemical properties that can be determined through various analytical methods5.


Scientific Research Applications

Stereochemical Determination

  • Research on similar compounds, like (3R)-hydroxy-5-phenylpentanoate, has focused on determining their absolute configuration using methods such as enzymatic hydrolysis, esterification, and HPLC on Chiralcel(R)OD-H. This is crucial in understanding their molecular structure and potential interactions (Ganci et al., 2000).

Synthesis of Constituent Amino Acids

  • The compound has been studied in the context of synthesizing constituent amino acids in toxins, like 2-amino-5-(p-methoxyphenyl)pentanoic acid, a key component in AM-toxins. Techniques like enzymatic hydrolysis and synthesis methods have been explored (Shimohigashi et al., 1976).

Applications in Anticancer Research

  • Related amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and studied for their in vitro cytotoxicity against human tumor cell lines. This demonstrates potential applications in the development of new anticancer drugs (Basu Baul et al., 2009).

Conversion in Chemical Synthesis

  • The compound's derivatives, such as (3R)-amino-4,4-dimethylthietan-2-one, have been utilized in chemical synthesis, showing their versatility and importance in the development of novel compounds (Al-Zaidi et al., 1983).

Exploring Structural Configurations

  • X-ray crystallographic analysis has been used to determine the stereochemistry of similar compounds, which is essential for understanding their potential biological activity and applications in medicinal chemistry (Nakamura et al., 1976).

Enzymatic Hydrolysis Studies

  • Studies involving the enzymatic hydrolysis of related compounds, such as methyl 3,3-difluoro-2-amino esters, highlight the significance of these processes in synthesizing specific amino acids and their derivatives (Ayi et al., 1995).

Exploring Selective Inhibition in Biochemistry

  • Research has been conducted on the selective inhibition of gamma-aminobutyric acid aminotransferase by compounds structurally similar to methyl (3R)-3-amino-5-phenylpentanoate hydrochloride. This has implications for the study of neurological processes and potential therapeutic applications (Silverman & Nanavati, 1990).

Safety And Hazards

The safety and hazards associated with “methyl (3R)-3-amino-5-phenylpentanoate hydrochloride” are not well-documented in the available literature. However, similar compounds often have specific safety and hazard information. For instance, “methyl (3R)-pyrrolidine-3-carboxylate hydrochloride” has hazard statements H302, H315, H319, H3358.


Future Directions

The future directions for research and development involving “methyl (3R)-3-amino-5-phenylpentanoate hydrochloride” are not well-documented in the available literature. However, similar compounds often have potential for further research and development8.


Please note that this analysis is based on the limited information available and may not fully represent the properties and characteristics of “methyl (3R)-3-amino-5-phenylpentanoate hydrochloride”. Further research and analysis would be needed for a more comprehensive understanding.


properties

IUPAC Name

methyl (3R)-3-amino-5-phenylpentanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-15-12(14)9-11(13)8-7-10-5-3-2-4-6-10;/h2-6,11H,7-9,13H2,1H3;1H/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBYHJVHNFFDGQ-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](CCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (3R)-3-amino-5-phenylpentanoate hydrochloride

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